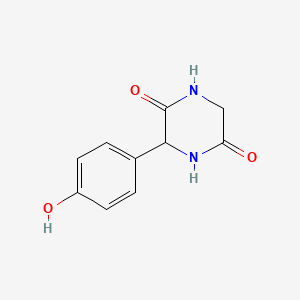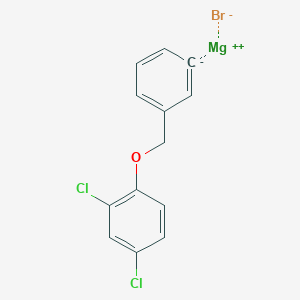
(2S,5S)-1-Boc-2,5-diethyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-1-Boc-2,5-diethyl-piperazine is a chiral piperazine derivative that has gained attention in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-Boc-2,5-diethyl-piperazine typically involves the protection of the piperazine ring followed by the introduction of ethyl groups at the 2 and 5 positions. One common method involves the use of Boc anhydride to protect the piperazine nitrogen atoms, followed by alkylation with ethyl halides under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-1-Boc-2,5-diethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where nucleophiles like amines or thiols replace the ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Deprotected piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,5S)-1-Boc-2,5-diethyl-piperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of (2S,5S)-1-Boc-2,5-diethyl-piperazine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperazine moiety. This moiety can then interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5S)-2,5-diethyl-piperazine
- (2S,5S)-1-Boc-2,5-dimethyl-piperazine
- (2S,5S)-1-Boc-2,5-dipropyl-piperazine
Uniqueness
(2S,5S)-1-Boc-2,5-diethyl-piperazine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl (2S,5S)-2,5-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11-/m0/s1 |
Clave InChI |
CDKIKMMLXSNKCO-QWRGUYRKSA-N |
SMILES isomérico |
CC[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC |
SMILES canónico |
CCC1CNC(CN1C(=O)OC(C)(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


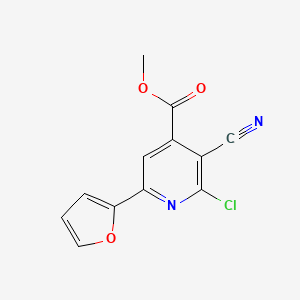
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)

![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)



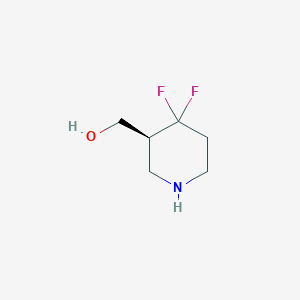
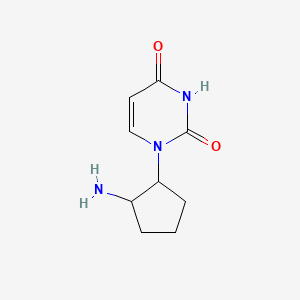
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)
